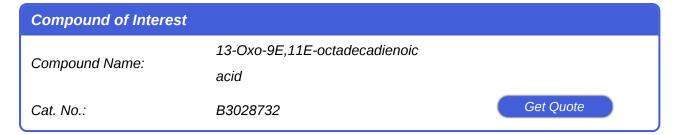


13-KODE and Nuclear Receptor Interaction: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,11E)-13-keto-9,11-octadecadienoic acid (13-KODE) is an oxidized linoleic acid metabolite that has garnered interest for its potential biological activities, including anti-inflammatory effects. While direct studies on 13-KODE's interaction with nuclear receptors are limited, substantial evidence from its close isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), strongly suggests that these compounds are potent modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) subfamily of nuclear receptors. This technical guide synthesizes the available data on the interaction of 13-oxo-ODA with nuclear receptors, providing a strong inferential basis for the potential activities of 13-KODE. The guide details the nature of these interactions, quantitative data from relevant studies, and the experimental protocols used to elucidate these findings.

Core Interaction: 13-Oxo-ODA as a Ligand for PPARα and PPARγ

Research has identified 13-oxo-ODA as a potent agonist for both PPARα and PPARγ.[1][2][3] Activation of these nuclear receptors by 13-oxo-ODA initiates a cascade of transcriptional regulation of target genes involved in lipid metabolism and inflammation.



Peroxisome Proliferator-Activated Receptor Alpha (PPARα):

13-oxo-ODA has been shown to be a potent activator of PPARα.[1][4] In vitro luciferase reporter assays demonstrated that 13-oxo-ODA induces PPARα activation in a dose-dependent manner, with a potency greater than its precursor, conjugated linoleic acid (CLA), and its isomer, 9-oxo-ODA.[1][5] This activation leads to the upregulation of PPARα target genes involved in fatty acid oxidation.[5]

Peroxisome Proliferator-Activated Receptor Gamma (PPARy):

Studies have also confirmed that 13-oxo-ODA is an endogenous ligand for PPARy.[2] Direct binding of 13-oxo-ODA to PPARy has been demonstrated, leading to anti-inflammatory effects. [2][6] Furthermore, a structurally related compound, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), has been shown to activate PPARy and induce the expression of its target genes in adipocytes.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the interaction of 13-oxo-ODA and related compounds with PPARα and PPARγ.

Table 1: PPARα Activation Data

Compound	Assay Type	Cell Line	Result	Reference
13-oxo-ODA	Luciferase Reporter Assay	CV-1	Potent dose- dependent activation; stronger than 9- oxo-ODA and CLA.	[1][5]
13-oxo-ODA	Primary Hepatocyte Gene Expression	Mouse	Increased mRNA expression of PPARα target genes (CPT1a, AOX, etc.).	[5][7]



Table 2: PPARy Interaction Data

Compound	Assay Type	Result	Reference
13-oxo-ODE	Ligand Binding Assay	Direct binding to His- tagged PPARy demonstrated.	[2][6]
13-oxo-ODE	Functional Assay (IL-8 secretion)	More potent anti- inflammatory effect than troglitazone.	[2][6]
13-oxo-OTA	Luciferase Reporter Assay	Activation of PPARy.	[3]
13-oxo-OTA	Adipocyte Gene Expression	Induced mRNA expression of PPARy target genes.	[3]

Signaling Pathways

The activation of PPARs by ligands like 13-oxo-ODA leads to the regulation of gene expression. PPARs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in lipid metabolism and inflammation.



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Caption: PPAR activation pathway by 13-KODE.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the studies investigating 13-oxo-ODA and can be adapted for 13-KODE.

Luciferase Reporter Gene Assay for PPARa Activation

This cell-based assay measures the ability of a compound to activate PPAR α and induce the expression of a reporter gene (luciferase).

Materials:

- Cell Line: Monkey kidney cells (CV-1) or similar mammalian cell line.[5]
- Plasmids:
 - Reporter plasmid: p4xUASg-tk-luc (contains a luciferase gene under the control of a promoter with upstream activating sequences).[5]
 - Expression plasmid: pM-hPPARα (expresses a chimeric protein of the GAL4 DNA-binding domain fused to the human PPARα ligand-binding domain).[5]
 - Internal control plasmid: pRL-CMV (expresses Renilla luciferase for normalization of transfection efficiency).[5]
- Reagents:
 - Lipofectamine or other suitable transfection reagent.
 - Cell culture medium (e.g., DMEM).
 - Fetal Bovine Serum (FBS).
 - Test compound (13-KODE/13-oxo-ODA).
 - Positive control (e.g., GW7647, a known PPARα agonist).[5]

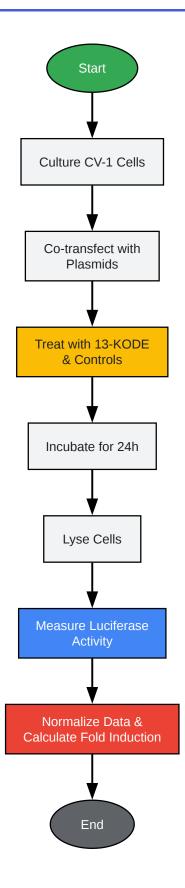


o Dual-luciferase reporter assay system.

Methodology:

- Cell Culture and Transfection:
 - Culture CV-1 cells in appropriate medium supplemented with FBS.
 - Co-transfect the cells with the reporter plasmid, expression plasmid, and internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Compound Treatment:
 - 24 hours post-transfection, treat the cells with various concentrations of the test compound (13-KODE/13-oxo-ODA), a positive control, and a vehicle control (e.g., DMSO).
 - Incubate the cells for another 24 hours.
- Luciferase Assay:
 - Lyse the cells and measure the firefly and Renilla luciferase activities using a dualluciferase reporter assay system and a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
 - Calculate the fold induction of luciferase activity relative to the vehicle control.
 - Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.





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Caption: Workflow for Luciferase Reporter Gene Assay.



Ligand Binding Assay for PPARy

This assay directly measures the binding of a radiolabeled ligand to the PPARy protein.

Materials:

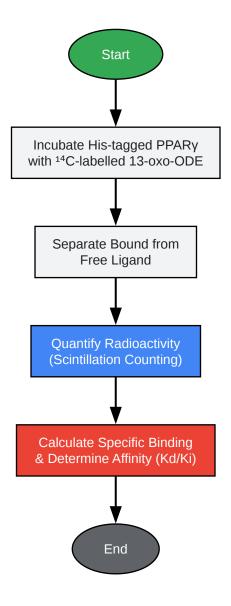
- Protein: His-tagged PPARy protein.[2]
- Ligand: ¹⁴C-labelled 13-oxo-ODE.[2]
- · Reagents:
 - Appropriate binding buffer.
 - Reagents for immunoprecipitation or other protein separation method.
 - Scintillation cocktail.

Methodology:

- Binding Reaction:
 - Incubate the His-tagged PPARy protein with ¹⁴C-labelled 13-oxo-ODE in a binding buffer.
 - Include control reactions with no protein and with an excess of unlabeled 13-oxo-ODE to determine non-specific binding.
- Separation of Bound and Free Ligand:
 - Separate the protein-ligand complexes from the unbound ligand. This can be achieved through methods like immunoprecipitation using an anti-His tag antibody or by using nickel-coated plates that bind the His-tagged protein.
- Quantification:
 - Quantify the amount of bound ¹⁴C-labelled 13-oxo-ODE using a scintillation counter.
- Data Analysis:



- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Perform saturation binding experiments by varying the concentration of the radiolabeled ligand to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
- Competitive binding assays can be performed by incubating the protein and radiolabeled ligand with varying concentrations of unlabeled 13-KODE to determine its binding affinity (Ki).



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Caption: Workflow for Ligand Binding Assay.

Conclusion

The available scientific evidence strongly indicates that 13-KODE, similar to its isomer 13-oxo-ODA, is a potent activator of PPARα and a ligand for PPARγ. These interactions likely mediate the observed anti-inflammatory and metabolic effects of these oxidized fatty acids. The provided experimental protocols offer a robust framework for further investigation into the precise quantitative interactions and the downstream biological consequences of 13-KODE binding to these and potentially other nuclear receptors. Further research is warranted to determine the specific EC50 and Kd values for 13-KODE itself to fully characterize its profile as a nuclear receptor modulator.

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